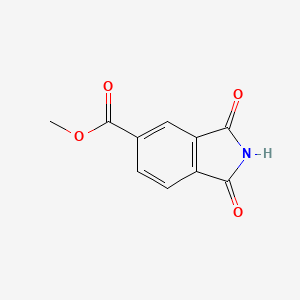
methyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,3-dioxo-2H-isoindole-5-carboxylate is a chemical compound . It is also known as phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . The empirical formula is C12H11NO4 . The InChI key is IACYEVDEQNXLSN-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex, involving the formation of multiple new bonds. For instance, the reaction of maleimides/maleic anhydride with styrenes forms two C–C bonds via consecutive activation of four C–H bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.410±0.06 g/cm3 and a pKa of 8.78±0.20 .Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Derivatives
Methyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate serves as a foundational compound in the synthesis of novel tricyclic isoindole derivatives. A study by Melo et al. (2003) demonstrated the preparation of novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles from the thermolysis of specific carboxylic acids, showcasing its versatility as a precursor for complex molecular structures Melo et al., 2003.
Reaction Mechanisms and Molecular Interactions
The compound's reactivity was further explored in reactions with propargyl alcohols, as detailed by Selvaraj et al. (2019). This study elucidated a [4 + 3]-annulation mechanism and unexpected carboxylate migration, highlighting its utility in creating fused lactams and lactones, which are crucial in medicinal chemistry and synthetic biology Selvaraj et al., 2019.
Advanced Glycation End-Products (AGEs) and Biological Implications
In the context of molecular biology and genetics, the role of this compound derivatives in DNA methylation and demethylation processes has been significant. Wu and Zhang (2017) provided insights into TET dioxygenase-mediated oxidation, where derivatives of the compound play a role in active DNA demethylation, indicating its potential in epigenetic studies and therapeutic applications Wu & Zhang, 2017.
Wirkmechanismus
Target of Action
Methyl 1,3-dioxoisoindoline-5-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including Methyl 1,3-dioxoisoindoline-5-carboxylate, may interact with their targets to modulate these biological processes.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that Methyl 1,3-dioxoisoindoline-5-carboxylate may be involved in tryptophan metabolism.
Pharmacokinetics
The compound’s molecular weight is 20517 , which may influence its pharmacokinetic properties.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound’s action results in a variety of molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve further development into an inhibitor of Graves’ disease . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , providing an avenue for future research.
Eigenschaften
IUPAC Name |
methyl 1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)5-2-3-6-7(4-5)9(13)11-8(6)12/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFHQEZVUKIDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2884821.png)

![4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884823.png)
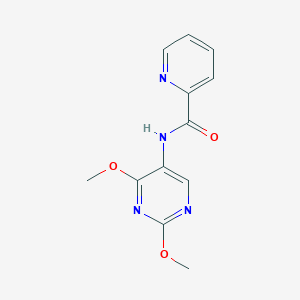
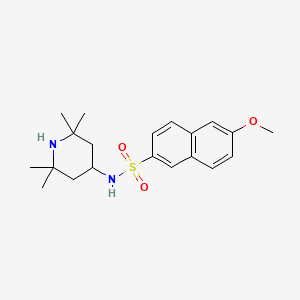
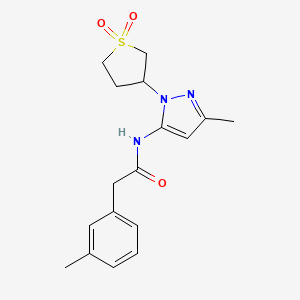
![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2884829.png)
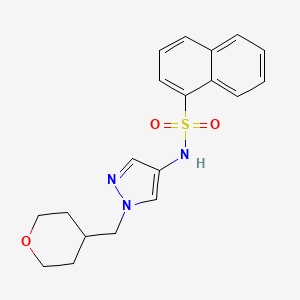

![9-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884838.png)
![N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2884839.png)

